molecular formula C12H14F3NO3S B12117929 6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- CAS No. 1334490-03-7

6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-

Cat. No.: B12117929
CAS No.: 1334490-03-7
M. Wt: 309.31 g/mol
InChI Key: JOIRZXOISSPXNH-UHFFFAOYSA-N
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Description

6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzofuran ring, an amine group, and several substituents including a trifluoromethyl group and an isopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the amine group and other substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The presence of reactive groups allows for substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary based on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Saflufenacil: A herbicide with a similar benzofuran structure.

    2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide: Another compound with comparable functional groups.

Uniqueness

6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- stands out due to its specific combination of substituents, which confer unique reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for research and industrial use.

Properties

CAS No.

1334490-03-7

Molecular Formula

C12H14F3NO3S

Molecular Weight

309.31 g/mol

IUPAC Name

4-propan-2-ylsulfonyl-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran-6-amine

InChI

InChI=1S/C12H14F3NO3S/c1-6(2)20(17,18)10-4-7(16)3-9-8(10)5-11(19-9)12(13,14)15/h3-4,6,11H,5,16H2,1-2H3

InChI Key

JOIRZXOISSPXNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=CC2=C1CC(O2)C(F)(F)F)N

Origin of Product

United States

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